![molecular formula C7H4Cl2N2S B170081 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine CAS No. 147005-92-3](/img/structure/B170081.png)
4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
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Description
“4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 147005-92-3. It has a molecular weight of 219.09 and its IUPAC name is 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine . It is an orange solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines has been widely studied in the literature . A common synthetic route involves the cyclization, chlorination, and nucleophilic substitution of certain precursors . For instance, one study synthesized a compound from methyl 3-aminothiophene-2-carboxylate and urea through these three steps .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine” can be represented by the linear formula C7H4Cl2N2S . The InChI Code for this compound is 1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2 .
Physical And Chemical Properties Analysis
“4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine” is an orange solid . The compound is stored at temperatures between 0-5°C .
Scientific Research Applications
Anti-inflammatory Agents
Another application could be in the synthesis of anti-inflammatory agents. Analogous compounds such as pyrazolo[4,3-d]pyrimidine analogs have been assessed for their anti-inflammatory effects in cell studies. Structure-activity relationship (SAR) investigations indicated that certain moieties might enhance the anti-inflammatory properties .
Synthetic Chemistry
Thieno[3,2-d]pyrimidine derivatives are also valuable in synthetic chemistry for creating various complex molecules. For instance, they have been used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and related compounds .
properties
IUPAC Name |
4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCMEOZULXJHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602326 |
Source
|
Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
CAS RN |
147005-92-3 |
Source
|
Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147005-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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